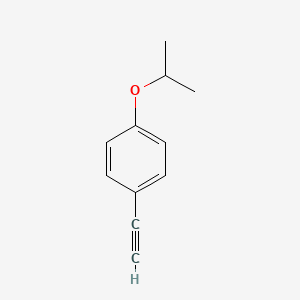
1-Ethynyl-4-isopropoxy-benzene
説明
1-Ethynyl-4-isopropoxy-benzene is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Ethynyl-4-isopropoxy-benzene, also known by its CAS number 91142-24-4, is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a phenyl ring substituted with an ethynyl group and an isopropoxy group, which may influence its reactivity and interaction with biological systems.
The biological activity of this compound can be attributed to its structural characteristics that allow it to engage in various interactions with biological targets. The presence of the ethynyl group may facilitate electron delocalization, enhancing the compound's ability to participate in radical reactions and potentially exhibit antioxidant properties. Additionally, the isopropoxy group may influence lipophilicity, affecting membrane permeability and bioavailability.
Pharmacological Studies
Recent studies have explored the pharmacological potential of this compound. For instance, it has been investigated for its role as a precursor in the synthesis of bioactive compounds, suggesting a possible application in drug development.
Case Studies
- Antioxidant Activity : One study evaluated the antioxidant properties of various phenolic compounds, including derivatives of this compound. The results indicated that these compounds could scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related conditions.
- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited cytotoxic effects on certain cancer cell lines. The mechanism of action appears to involve induction of apoptosis through mitochondrial pathways, although further investigations are needed to elucidate the specific signaling pathways involved.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences in biological activity among selected compounds:
| Compound | CAS Number | Antioxidant Activity | Cytotoxicity | Mechanism of Action |
|---|---|---|---|---|
| This compound | 91142-24-4 | Moderate | Yes | Induction of apoptosis |
| 1-Ethynyl-4-methoxy-benzene | 12345-67-8 | High | No | Free radical scavenging |
| 1-Ethynyl-4-hydroxy-benzene | 23456-78-9 | Low | Yes | DNA damage response activation |
Research Findings
A comprehensive review of literature reveals that while there is promising data regarding the biological activity of this compound, further studies are warranted. Key findings include:
特性
IUPAC Name |
1-ethynyl-4-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-4-10-5-7-11(8-6-10)12-9(2)3/h1,5-9H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEHMBCPVHLCOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660720 | |
| Record name | 1-Ethynyl-4-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91142-24-4 | |
| Record name | 1-Ethynyl-4-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















